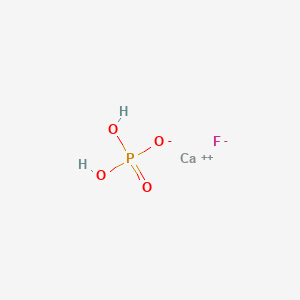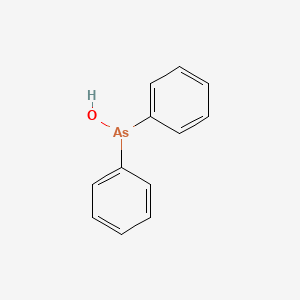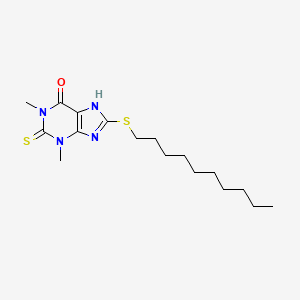
2-Thio-8-N-(decylthio)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thio-8-N-(decylthio)theophylline is a chemical compound with the molecular formula C17H28N4OS2 and a molecular weight of 368.56 g/mol . It is a derivative of theophylline, a well-known xanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is characterized by the presence of a decylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule .
Méthodes De Préparation
The synthesis of 2-Thio-8-N-(decylthio)theophylline involves the introduction of the decylthio group and the thio group into the theophylline structure. The synthetic route typically includes the following steps:
Starting Material: Theophylline is used as the starting material.
Thio Group Introduction: The thio group is introduced at the 2nd position of the theophylline molecule through a substitution reaction with a suitable thiol reagent.
Decylthio Group Introduction: The decylthio group is introduced at the 8th position through a nucleophilic substitution reaction with a decylthiol reagent.
Analyse Des Réactions Chimiques
2-Thio-8-N-(decylthio)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and decylthio positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Thio-8-N-(decylthio)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and bronchodilatory effects.
Medicine: As a derivative of theophylline, it is investigated for its potential use in treating respiratory diseases.
Mécanisme D'action
The mechanism of action of 2-Thio-8-N-(decylthio)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects . Additionally, the compound may block adenosine receptors, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Thio-8-N-(decylthio)theophylline can be compared with other theophylline derivatives, such as:
Theophylline: The parent compound, used widely in respiratory therapy.
Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.
Oxtriphylline: A choline salt of theophylline, used for its bronchodilatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages .
Propriétés
Numéro CAS |
6466-10-0 |
|---|---|
Formule moléculaire |
C17H28N4OS2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
8-decylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |
Clé InChI |
QHQKXMOBJVNMNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



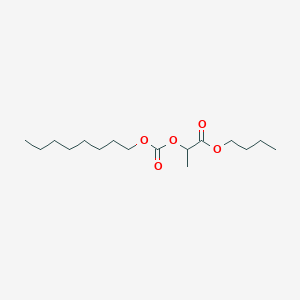
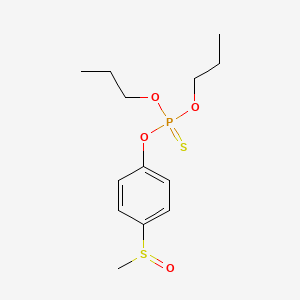
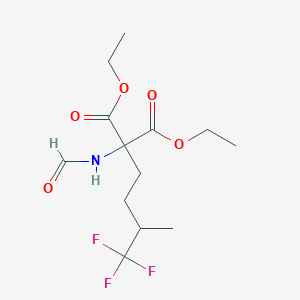
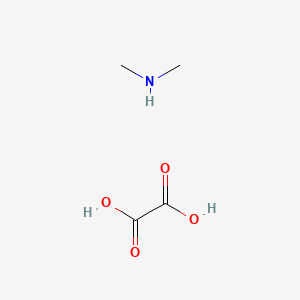
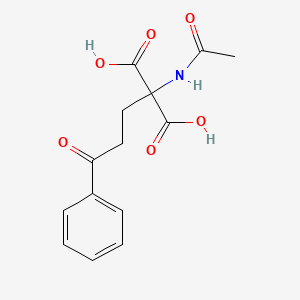
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
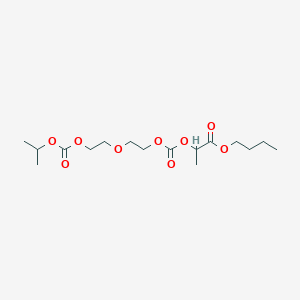
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)

